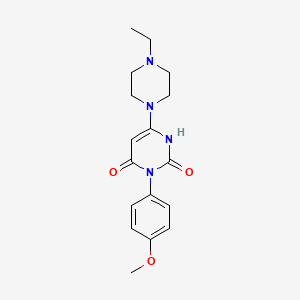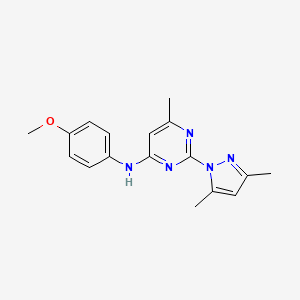![molecular formula C24H18N2O4S B2531120 1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632316-76-8](/img/structure/B2531120.png)
1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex molecule featuring a chromeno[2,3-c]pyrrole core, which is a fused heterocyclic system that includes a pyrrole and a chromene moiety. The molecule also contains a thiazole ring, a common structure in medicinal chemistry due to its bioactive properties, and an allyloxy-linked phenyl group, which could potentially be involved in further chemical reactions due to the presence of the allyl moiety.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the specific compound , they do provide insights into related chemical structures and their synthesis. For instance, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives is discussed as inhibitors of glycolic acid oxidase, which suggests that similar synthetic strategies could potentially be applied to the target molecule . Additionally, the dehydration of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2-oxide to generate pyrrolo[1,2-c]thiazole, which acts as a thiocarbonyl ylide, indicates a possible route for introducing the thiazole moiety into the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in paper , shows that the pyrrolothiazole ring system can adopt a folded conformation about the bridging N—C bond. This could suggest that the target compound may also exhibit a similar conformational behavior, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the pyrrolo[1,2-c]thiazole moiety as a thiocarbonyl ylide in cycloaddition reactions with electron-deficient alkenes, as well as its behavior as an azomethine ylide with electron-deficient alkynes, provides a clue to the types of chemical reactions that the target compound might undergo . The presence of the allyloxy group in the target molecule could also facilitate reactions typical of allyl ethers, such as Claisen rearrangements or reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided in the papers. However, the structural features such as the presence of multiple aromatic rings, a heterocyclic thiazole, and a potential hydrogen bond donor in the pyrrole moiety, suggest that the compound may exhibit significant lipophilicity, potential for hydrogen bonding, and possibly a degree of conformational flexibility due to the presence of the allyl group . These properties could influence the compound's solubility, stability, and its interaction with biological systems.
Applications De Recherche Scientifique
Synthesis Methods
- Researchers have developed synthesis methods for derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are structurally related to the compound . These synthesis methods often involve the reaction of certain precursors under specific conditions, leading to a wide range of derivatives with potential applications in various fields of study (Vydzhak & Panchishyn, 2010).
Chemical Properties and Potential Applications
- The properties of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, including variants like 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione, have been explored for applications such as forming thin films by evaporation under vacuum. This suggests possible applications in materials science and engineering (Gendron et al., 2014).
Electronic and Photovoltaic Applications
- Diketopyrrolopyrrole-based polymers, closely related to the queried compound, have been studied for their electronic and photovoltaic properties. These polymers demonstrate potential for use in solar cells and other electronic applications, highlighting the relevance of similar compounds in renewable energy research (Zhou et al., 2009).
Drug Design and Medicinal Chemistry
- In medicinal chemistry, related compounds like pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been synthesized and evaluated for cytotoxic activity. Although specific applications for the compound are not directly mentioned, this indicates a potential interest in such derivatives for pharmaceutical research (Azab et al., 2017).
Potential in Sensor Technology
- Compounds with structures similar to 1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been studied for their potential as ionophores in sensor applications. This suggests possible uses in the development of new sensors and detection technologies (Cordaro et al., 2011).
Propriétés
IUPAC Name |
7-methyl-1-(4-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-3-11-29-16-7-5-15(6-8-16)20-19-21(27)17-13-14(2)4-9-18(17)30-22(19)23(28)26(20)24-25-10-12-31-24/h3-10,12-13,20H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDWNGJZGILLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)

methanone](/img/structure/B2531047.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B2531049.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)
![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)
